molecular formula C12H10ClN3O2 B1491989 Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate CAS No. 2098113-08-5

Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate

Cat. No. B1491989
CAS RN: 2098113-08-5
M. Wt: 263.68 g/mol
InChI Key: PBXDYZQPHFKYLZ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate is a chemical compound that is part of the pyridazine derivatives . Pyridazine derivatives have been widely studied in drug molecules due to their good biological activity .


Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . The optimized molecular crystal structures are determined on the basis of DFT calculations using B3LYP/6-311+G (2d,p) functional .

Scientific Research Applications

Synthesis and Pharmacological Screening

Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate has been cyclized with nucleophilic reagents, such as hydrazine hydrate or N-monosubstituted hydrazines, to derive new derivatives of pyrazolo[3,4-c]pyridazine. These derivatives have been structurally confirmed through elemental and spectral analyses, and their effects on the central nervous system were studied, indicating potential pharmacological applications (Zabska et al., 1998).

Antioxidant Activity

Research has explored the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives, indicating remarkable antioxidant activities comparable to ascorbic acid. This highlights the compound's potential in developing antioxidant agents (Zaki et al., 2017).

Antibacterial Activity

Ethyl pyridine-4-carboxylate derivatives have been synthesized and tested for their antibacterial activity. This research suggests that alterations at specific positions of the pyridine ring can significantly affect antibacterial properties, with some compounds exhibiting activity comparable to known antibacterial agents (Singh & Kumar, 2015).

Synthesis of Heterocyclic Compounds

The compound has been used as a precursor in synthesizing various heterocyclic compounds, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives incorporating 1,3-diarylpyrazole moiety. These compounds have been characterized by elemental analysis and spectral data, showcasing the compound's utility in heterocyclic chemistry (Sanad et al., 2018).

Development of Antimycobacterial Agents

Nicotinic acid hydrazide derivatives synthesized from pyridine 3-carboxillic acid have shown promising antimycobacterial activity. This work demonstrates the compound's role in developing new antimycobacterial agents, with several synthesized compounds being evaluated for their efficacy (R.V.Sidhaye et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential in drug discovery, given the wide variety of biological activities and pharmacological properties exhibited by similar pyridazine derivatives .

properties

IUPAC Name

ethyl 3-chloro-6-pyridin-3-ylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-6-10(15-16-11(9)13)8-4-3-5-14-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXDYZQPHFKYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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